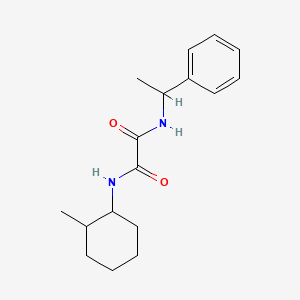![molecular formula C15H22ClNO2S B4117068 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4117068.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
Overview
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine, also known as CDMP, is a chemical compound that has shown promising results in scientific research. CDMP belongs to the class of compounds known as sulfonyl piperidines. It is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE by CDMP leads to an increase in the concentration of ACh in the synaptic cleft, which enhances cholinergic neurotransmission.
Mechanism of Action
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine inhibits AChE by binding to its active site and preventing the hydrolysis of ACh. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, which enhances cholinergic neurotransmission. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to have a high affinity and selectivity for AChE, with little or no effect on other enzymes such as butyrylcholinesterase (BuChE) and acetylcholinesterase-like enzyme (ACHE-L).
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to increase the concentration of ACh in the brain, which enhances cholinergic neurotransmission. Cholinergic neurotransmission is involved in a variety of physiological processes such as learning and memory, attention, and arousal. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to improve cognitive function in animal models of AD and other cognitive disorders.
Advantages and Limitations for Lab Experiments
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has several advantages as a research tool. It is a highly potent and selective inhibitor of AChE, which allows for precise manipulation of cholinergic neurotransmission. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has good solubility in organic solvents, which makes it easy to work with in the laboratory. However, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine also has some limitations. It is a chemical compound that requires careful handling and storage due to its toxicity. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has not been extensively studied in human subjects, so its safety and efficacy in humans are not well-established.
Future Directions
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has shown promising results in animal models of AD and other cognitive disorders. Future research could focus on the development of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine as a potential therapeutic agent for these conditions. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine could also be used as a research tool to study the role of cholinergic neurotransmission in other physiological processes such as attention and arousal. Further studies are needed to establish the safety and efficacy of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine in humans.
Scientific Research Applications
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been extensively studied for its potential use in the treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a progressive decline in cognitive function. The cholinergic hypothesis of AD proposes that the loss of cholinergic neurotransmission due to AChE inhibition is a major contributor to the cognitive deficits observed in AD patients. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine, as an AChE inhibitor, has been shown to improve cognitive function in animal models of AD.
properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2S/c1-10-5-11(2)9-17(8-10)20(18,19)15-7-12(3)14(16)6-13(15)4/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNGSRLNFDOOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(benzylthio)-4-hydroxy-1-naphthyl]-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4116985.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)

![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)

![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)
![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![2-[2-(2,5-dichlorophenoxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4117062.png)
![7-chloro-1-(4-isopropylphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117072.png)